molecular formula C17H16N2OS B495215 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 95856-70-5

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

Cat. No. B495215
CAS RN: 95856-70-5
M. Wt: 296.4g/mol
InChI Key: STLFIBLLDFHIPF-UHFFFAOYSA-N
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Description

“N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide” is a chemical compound with the molecular formula C17H16N2OS . It’s a derivative of benzothiazole, a bicyclic compound with fused benzene and thiazole rings .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the cyclization of unsymmetrical thioureas . In one method, 2-aminobenzothiazole is directly coupled with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular weight of “this compound” is 296.4 g/mol . The InChI string representation of its structure is InChI=1S/C17H16N2OS/c1-3-16(20)18-13-7-5-12(6-8-13)17-19-14-9-4-11(2)10-15(14)21-17/h4-10H,3H2,1-2H3,(H,18,20) .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . These reactions are often performed in water as the solvent, making the process much cheaper .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 70.2 Ų and a complexity of 368 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .

Scientific Research Applications

Therapeutic Potential and Drug Development

Benzothiazoles are recognized for their extensive pharmaceutical applications, including antimicrobial, anti-inflammatory, and antidiabetic activities. The 2-arylbenzothiazole derivatives, in particular, have been identified as potential antitumor agents. Some benzothiazole compounds are already in clinical use for treating various diseases, highlighting their significance in drug discovery and development. The structural simplicity of benzothiazoles facilitates the synthesis of chemical libraries that could contribute to the discovery of new therapeutic agents, particularly in cancer treatment (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).

Importance in Medicinal Chemistry

Benzothiazole derivatives showcase a broad spectrum of pharmacological activities with minimal toxicity. Their structural diversity is crucial for medicinal chemistry, as it supports the search for new therapeutic agents. Substitutions on the benzothiazole molecule, particularly at the C-2 and C-6 positions, are key to its wide range of biological activities. The versatility and importance of benzothiazoles in medicinal chemistry are well-documented, making them a focal point for developing drugs with enhanced activities and specificity (Bhat & Belagali, 2020).

Chemical and Biological Properties

The chemistry and properties of benzothiazoles, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, have been extensively reviewed. These compounds exhibit a range of spectroscopic, structural, magnetic, biological, and electrochemical activities, underscoring their potential in various scientific applications. The detailed study of these properties can reveal new areas of interest for research and development, especially in uncovering unknown analogues with promising investigational prospects (Boča, Jameson, & Linert, 2011).

Advanced Chemotherapeutics

Recent studies have focused on the structural modifications of benzothiazole scaffolds, leading to the development of new antitumor agents. The promising biological profiles and synthetic accessibility of benzothiazoles have driven the design and development of novel compounds and conjugate systems as potential chemotherapeutics. This research avenue highlights the ongoing need for drug combinations that allow lower doses and the development of new-generation drugs for cancer treatment, emphasizing the importance of full toxicity characterization for clinical usage (Ahmed et al., 2012).

Future Directions

Benzothiazole derivatives are of great interest for drug design due to their high biological and pharmacological activity . Future research could focus on exploring the biological activities of “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide” and its potential applications in medicine.

Biochemical Analysis

Biochemical Properties

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs), thereby modulating cellular responses to external stimuli .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . Furthermore, it has been reported to inhibit the proliferation of certain cancer cell lines by arresting the cell cycle at the G2/M phase .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active sites of COX-2 enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound interacts with transcription factors, such as NF-κB, inhibiting their activation and subsequent gene expression . These interactions result in the modulation of various cellular processes, including inflammation, apoptosis, and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The effects on normal cells appear to be less pronounced, suggesting a degree of selectivity in its action .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects, likely due to COX-2 inhibition . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining an optimal therapeutic dose that maximizes efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism also affects its pharmacokinetic properties, including its half-life and bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is consistent with its observed effects on these organs at higher doses .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, where it affects gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, may also influence its localization and activity .

properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-3-16(20)18-13-7-5-12(6-8-13)17-19-14-9-4-11(2)10-15(14)21-17/h4-10H,3H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLFIBLLDFHIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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